1,2-Oxazino[6,5-b]indol-6-ol, 2,3,4,4a,9,9a-hexahydro-2,4a,9-trimethyl-, methylcarbamate, (4aS-cis)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Oxazino[6,5-b]indol-6-ol, 2,3,4,4a,9,9a-hexahydro-2,4a,9-trimethyl-, methylcarbamate, (4aS-cis)- involves multiple steps, starting from the basic indole structure. The key steps include:
Formation of the Oxazine Ring: This involves the cyclization of an appropriate precursor to form the oxazine ring.
Introduction of the Methylcarbamate Group: This step typically involves the reaction of the intermediate with methyl isocyanate under controlled conditions.
Hydrogenation: The final step involves the hydrogenation of the compound to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of eseridine involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch Reactors: For controlled reaction conditions.
Purification Techniques: Such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2-Oxazino[6,5-b]indol-6-ol, 2,3,4,4a,9,9a-hexahydro-2,4a,9-trimethyl-, methylcarbamate, (4aS-cis)- undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Can be reduced to form different stereoisomers.
Substitution: Undergoes nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxides, while reduction can yield various stereoisomers.
Scientific Research Applications
1,2-Oxazino[6,5-b]indol-6-ol, 2,3,4,4a,9,9a-hexahydro-2,4a,9-trimethyl-, methylcarbamate, (4aS-cis)- has several scientific research applications:
Medicinal Chemistry: Used in the development of drugs for neurological disorders.
Pharmacology: Studied for its effects on acetylcholinesterase inhibition.
Biological Research: Used as a tool to study enzyme interactions and neurotransmitter pathways.
Industrial Applications: Potential use in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 1,2-Oxazino[6,5-b]indol-6-ol, 2,3,4,4a,9,9a-hexahydro-2,4a,9-trimethyl-, methylcarbamate, (4aS-cis)- involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. By inhibiting this enzyme, eseridine increases the levels of acetylcholine, leading to enhanced cholinergic transmission. This mechanism is similar to that of physostigmine, but eseridine has unique properties that make it a subject of interest in pharmacological research.
Comparison with Similar Compounds
Similar Compounds
Physostigmine: A well-known acetylcholinesterase inhibitor.
Neostigmine: Another acetylcholinesterase inhibitor used in the treatment of myasthenia gravis.
Rivastigmine: Used in the treatment of Alzheimer’s disease.
Uniqueness
1,2-Oxazino[6,5-b]indol-6-ol, 2,3,4,4a,9,9a-hexahydro-2,4a,9-trimethyl-, methylcarbamate, (4aS-cis)- is unique due to its specific stereochemistry and the presence of the oxazine ring, which imparts distinct pharmacological properties compared to other acetylcholinesterase inhibitors.
Properties
IUPAC Name |
(2,4a,9-trimethyl-4,9a-dihydro-3H-oxazino[6,5-b]indol-6-yl) N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-15-7-8-17(3)21-13(15)18(4)12-6-5-10(9-11(12)15)20-14(19)16-2/h5-6,9,13H,7-8H2,1-4H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBHDDBNEKKMJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCN(OC1N(C3=C2C=C(C=C3)OC(=O)NC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60865233 |
Source
|
Record name | 2,4a,9-Trimethyl-2,3,4,4a,9,9a-hexahydro[1,2]oxazino[6,5-b]indol-6-yl methylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60865233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25573-43-7 |
Source
|
Record name | Eseridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.814 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.